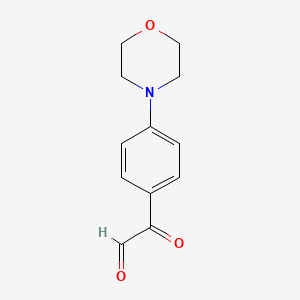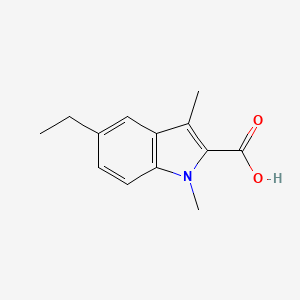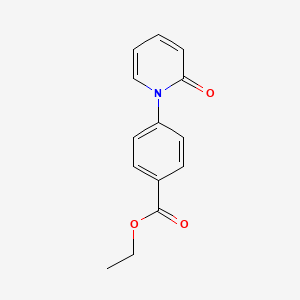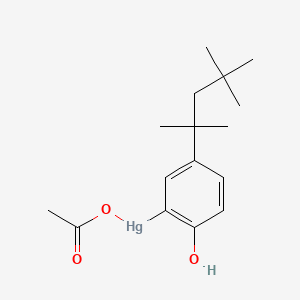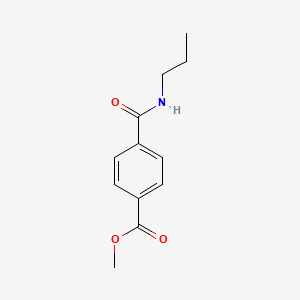
Methyl 4-(propylcarbamoyl)benzoate
Descripción general
Descripción
“Methyl 4-(propylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 216162-45-7 and a molecular weight of 221.26 . Its IUPAC name is methyl 4-[(propylamino)carbonyl]benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-(propylcarbamoyl)benzoate” is1S/C12H15NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 4-(propylcarbamoyl)benzoate” has a molecular weight of 221.26 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Agriculture: Biopesticide Development
Methyl 4-(propylcarbamoyl)benzoate: has potential applications in agriculture as a biopesticide. Research indicates that its analog, methyl benzoate, is an effective botanical insecticide . It acts as a contact toxicant, fumigant, ovicidal toxin, and repellent, offering a promising environmentally safe alternative to synthetic pesticides . This compound could be studied for similar properties, contributing to sustainable pest management practices.
Medicine: Pharmaceutical Excipient
In the medical field, benzoates, including compounds like Methyl 4-(propylcarbamoyl)benzoate , are used as excipients in pharmaceuticals. They serve as preservatives due to their bacteriostatic properties, particularly in acidic environments . Further research could explore its specific applications in various medicinal formulations.
Material Science: Polymer Research
Methyl 4-(propylcarbamoyl)benzoate: may have applications in material science, particularly in polymer research. Its structural properties could be valuable in synthesizing new polymeric materials with potential uses in biodegradable plastics, coatings, or adhesives .
Environmental Science: Eco-Friendly Pesticides
Environmental science could benefit from Methyl 4-(propylcarbamoyl)benzoate as an eco-friendly pesticide. Its analog, methyl benzoate, has been identified as a promising candidate for integrated pest management, which could be environmentally safe and effective against various pests .
Analytical Chemistry: Chromatography
In analytical chemistry, Methyl 4-(propylcarbamoyl)benzoate could be used in chromatography as a standard or reference compound due to its distinct chemical properties. It could help in the identification and quantification of complex mixtures .
Food Industry: Preservative and Flavoring Agent
The food industry could utilize Methyl 4-(propylcarbamoyl)benzoate as a preservative and flavoring agent. Benzoates are known to inhibit microbial growth, thereby extending the shelf life of food products. Additionally, they can enhance flavors in various food items .
Cosmetic Products: Preservative and Fragrance
In cosmetic products, Methyl 4-(propylcarbamoyl)benzoate could be used as a preservative to prevent microbial contamination and as a fragrance due to its potential aromatic properties. It would align with the industry’s need for safe and effective preservatives .
Agricultural Science: Soil Amendment
Lastly, in agricultural science, Methyl 4-(propylcarbamoyl)benzoate could be explored as a soil amendment. By studying its impact on soil chemistry and plant growth, it could contribute to improved crop yields and soil health .
Safety and Hazards
The safety data sheet for a related compound, Methyl benzoate, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . It’s important to handle “Methyl 4-(propylcarbamoyl)benzoate” with care, using personal protective equipment and ensuring adequate ventilation .
Propiedades
IUPAC Name |
methyl 4-(propylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXBEZMEJAQBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589373 | |
| Record name | Methyl 4-(propylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(propylcarbamoyl)benzoate | |
CAS RN |
216162-45-7 | |
| Record name | Methyl 4-(propylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






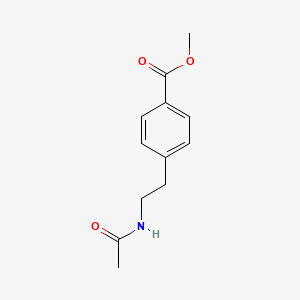
![1-[(Prop-2-en-1-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627735.png)
![1-{[(3,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627736.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid](/img/structure/B1627737.png)
![1-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627739.png)

